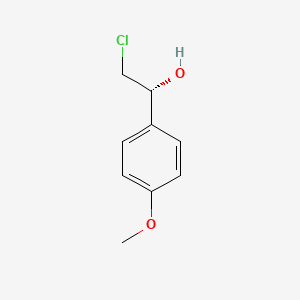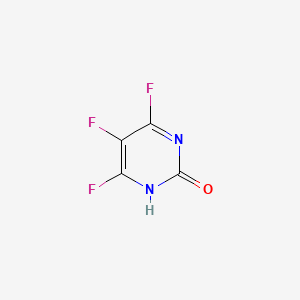
(R)-2-Chloro-1-(4-methoxyphenyl)ethanol
説明
®-2-Chloro-1-(4-methoxyphenyl)ethanol is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of a chlorine atom and a methoxy group attached to a phenyl ring, along with a hydroxyl group on the ethanol chain. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
作用機序
Target of Action
®-2-Chloro-1-(4-methoxyphenyl)ethanol, also known as ®-MOPE, is a chiral compound that has been used in the synthesis of various drug intermediates . .
Mode of Action
It is known that the compound is formed during the biocatalytic anti-prelog enantioselective reduction of 4-methoxyacetophenone (moap) using immobilized trigonopsis variabilis as2 . This suggests that the compound may interact with its targets through a reduction mechanism.
Biochemical Pathways
It is known that (s)-mope can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . This suggests that the compound may affect pathways related to allergic responses.
Result of Action
It is known that (s)-mope can be employed as an important synthon for the synthesis of cycloalkyl [b] indoles with the treatment function for general allergic response . This suggests that the compound may have effects related to the mitigation of allergic responses.
生化学分析
Biochemical Properties
®-2-Chloro-1-(4-methoxyphenyl)ethanol may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of ®-2-Chloro-1-(4-methoxyphenyl)ethanol vary with different dosages in animal models
Transport and Distribution
It is hypothesized that it could interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It is hypothesized that it could have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Chloro-1-(4-methoxyphenyl)ethanol typically involves the reduction of 4-methoxyacetophenone. One common method is the asymmetric reduction using biocatalysts such as whole cells of marine-derived fungi or specific reductases. For instance, the reduction of 4-methoxyacetophenone using sodium borohydride in ethanol can yield the desired product . Another approach involves the use of novel reductases like Lp SDR from Lacisediminihabitans profunda, which has shown high conversion rates and enantiomeric excess .
Industrial Production Methods
Industrial production of ®-2-Chloro-1-(4-methoxyphenyl)ethanol often employs biocatalytic processes due to their efficiency and selectivity. The use of whole cells of recombinant Escherichia coli expressing specific reductases has been optimized to achieve high conversion rates and enantiomeric purity . These methods are preferred over traditional chemical synthesis due to their environmentally friendly nature and cost-effectiveness.
化学反応の分析
Types of Reactions
®-2-Chloro-1-(4-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals .
科学的研究の応用
®-2-Chloro-1-(4-methoxyphenyl)ethanol has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of chiral pharmaceuticals and fine chemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and biocatalysis.
Medicine: It is a precursor for the synthesis of anti-inflammatory drugs and other therapeutic agents.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenethyl alcohol
- 4-Methoxybenzyl alcohol
- 4-Methoxyacetophenone
- 1-(4-Chlorophenyl)ethanol
Uniqueness
®-2-Chloro-1-(4-methoxyphenyl)ethanol is unique due to its specific chiral configuration and the presence of both chlorine and methoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways. Compared to similar compounds, it offers higher selectivity and efficiency in certain biocatalytic processes .
特性
IUPAC Name |
(1R)-2-chloro-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDKUPFFQWYOHD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659601 | |
| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186345-05-1 | |
| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.1]heptane, 2,2-difluoro-5-methyl- (9CI)](/img/new.no-structure.jpg)




![N-[1-(4-Cyanophenyl)ethyl]acetamide](/img/structure/B575234.png)



